molecular formula C44H70N10O14 B12366487 H-Glu-Val-Asn-Sta-Val-Ala-Glu-Phe-NH2

H-Glu-Val-Asn-Sta-Val-Ala-Glu-Phe-NH2

Cat. No.: B12366487
M. Wt: 963.1 g/mol
InChI Key: UEVJWCGGKBQXDV-TVZWHCCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu-Val-Asn-Sta-Val-Ala-Glu-Phe-NH2 involves the stepwise addition of protected amino acids. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions . The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) to form peptide bonds . After the peptide chain is assembled, the protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this peptide follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support .

Chemical Reactions Analysis

Types of Reactions

H-Glu-Val-Asn-Sta-Val-Ala-Glu-Phe-NH2: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Glu-Val-Asn-Sta-Val-Ala-Glu-Phe-NH2: is unique due to its specific sequence and its role as a high-purity, nonpeptide inhibitor of the beta2 adrenergic receptor . This specificity makes it particularly useful in research focused on adrenergic signaling and receptor interactions.

Properties

Molecular Formula

C44H70N10O14

Molecular Weight

963.1 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-4-amino-1-[[(3S,4S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C44H70N10O14/c1-21(2)17-28(50-42(66)30(19-32(46)56)52-44(68)37(23(5)6)54-40(64)26(45)13-15-34(58)59)31(55)20-33(57)53-36(22(3)4)43(67)48-24(7)39(63)49-27(14-16-35(60)61)41(65)51-29(38(47)62)18-25-11-9-8-10-12-25/h8-12,21-24,26-31,36-37,55H,13-20,45H2,1-7H3,(H2,46,56)(H2,47,62)(H,48,67)(H,49,63)(H,50,66)(H,51,65)(H,52,68)(H,53,57)(H,54,64)(H,58,59)(H,60,61)/t24-,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1

InChI Key

UEVJWCGGKBQXDV-TVZWHCCBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N)O

Canonical SMILES

CC(C)CC(C(CC(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

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